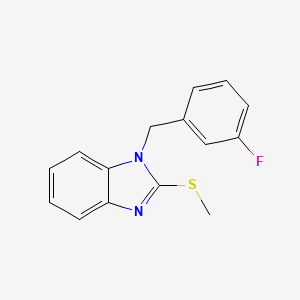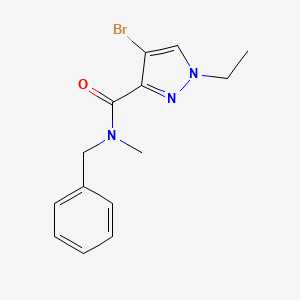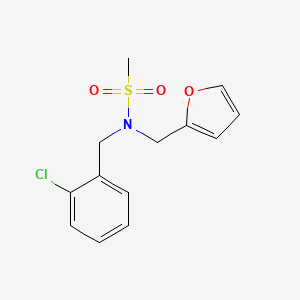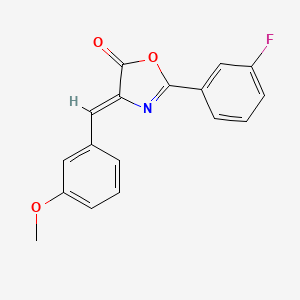
2-bromo-N-(2-tert-butylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-tert-butylphenyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as BPTB and is used in various scientific research applications. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 2-bromo-N-(2-tert-butylphenyl)benzamide involves the inhibition of specific proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of the protein PAK4, which is involved in cancer cell proliferation and migration. Additionally, it has been shown to inhibit the activity of the protein BACE1, which is involved in the formation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
2-bromo-N-(2-tert-butylphenyl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid-beta peptides in Alzheimer's disease, and reduce inflammation in various animal models. Additionally, it has been shown to have minimal toxicity in animal models, making it a promising candidate for further study.
实验室实验的优点和局限性
One of the significant advantages of 2-bromo-N-(2-tert-butylphenyl)benzamide is its specificity for certain proteins involved in various cellular processes. This specificity allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one of the limitations of the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of 2-bromo-N-(2-tert-butylphenyl)benzamide. One potential direction is the further study of its potential use in the treatment of cancer and Alzheimer's disease. Additionally, further studies could focus on improving the compound's solubility in water to make it more accessible for use in various experiments. Finally, the compound could be studied for its potential use in other areas, such as reducing inflammation or treating other neurodegenerative diseases.
Conclusion:
2-bromo-N-(2-tert-butylphenyl)benzamide is a chemical compound that has been studied for its various scientific research applications. The compound has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid-beta peptides in Alzheimer's disease, and reduce inflammation in various animal models. While the compound has several advantages, such as its specificity for certain proteins, it also has limitations, such as its low solubility in water. Further studies are needed to fully understand the potential of 2-bromo-N-(2-tert-butylphenyl)benzamide in various scientific research applications.
合成方法
The synthesis of 2-bromo-N-(2-tert-butylphenyl)benzamide is typically carried out using a two-step process. In the first step, 2-tert-butyl-4-bromoaniline is reacted with benzoyl chloride in the presence of a base to form N-(2-tert-butylphenyl)benzamide. In the second step, the resulting compound is brominated using bromine in acetic acid to form 2-bromo-N-(2-tert-butylphenyl)benzamide.
科学研究应用
2-bromo-N-(2-tert-butylphenyl)benzamide has been studied for its various scientific research applications. One of the significant applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease.
属性
IUPAC Name |
2-bromo-N-(2-tert-butylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)13-9-5-7-11-15(13)19-16(20)12-8-4-6-10-14(12)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOZXSWVIVMZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)

![2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)
![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)

![4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)
![5-bromo-N-(4-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5791697.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)
